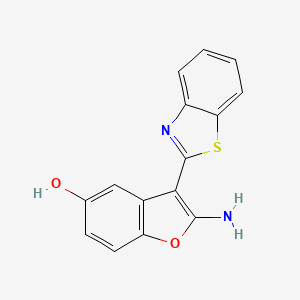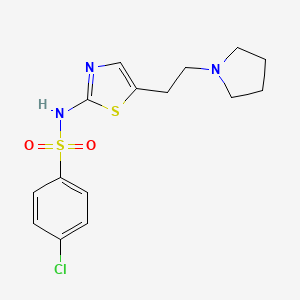
Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through a reaction with ammonia.
Introduction of the 4-Chloro Substituent: Chlorination of benzenesulfonamide is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the 4-chloro substituent.
Attachment of the Thiazolyl-Pyrrolidinyl Side Chain: The final step involves the formation of the thiazolyl-pyrrolidinyl side chain through a series of reactions, including the formation of a thiazole ring and its subsequent attachment to the pyrrolidine ring. This is achieved through cyclization reactions and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The thiazolyl-pyrrolidinyl side chain enhances binding affinity and specificity, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-N-(2-propynyl)benzenesulfonamide
- 4-Chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
- 4-Amino-N-(2-furylmethyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-chloro-N-(5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolyl-pyrrolidinyl side chain differentiates it from other benzenesulfonamide derivatives, potentially leading to unique applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
71933-37-4 |
|---|---|
Molekularformel |
C15H18ClN3O2S2 |
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
4-chloro-N-[5-(2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H18ClN3O2S2/c16-12-3-5-14(6-4-12)23(20,21)18-15-17-11-13(22-15)7-10-19-8-1-2-9-19/h3-6,11H,1-2,7-10H2,(H,17,18) |
InChI-Schlüssel |
DQRDIAUPNKSTJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC2=CN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


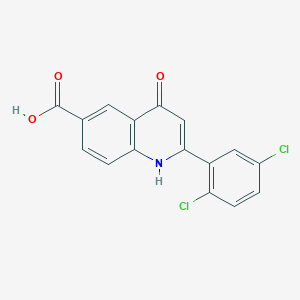


![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
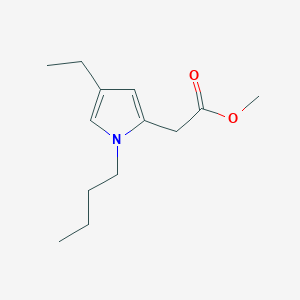
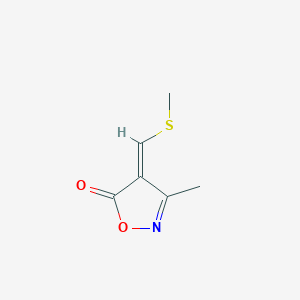
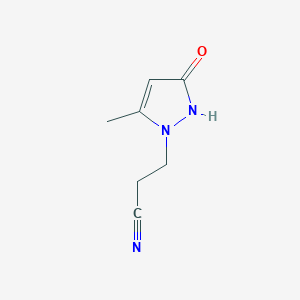
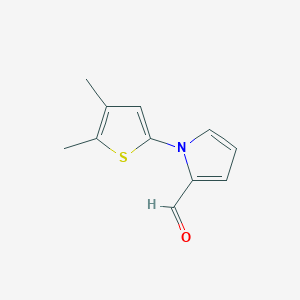

![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)



